molecular formula C7H6F3NO B1316661 3-Methoxy-5-(trifluoromethyl)pyridine CAS No. 1211528-48-1

3-Methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1316661
M. Wt: 177.12 g/mol
InChI Key: FWMPCZHJJWTOIP-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives, including 3-Methoxy-5-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving 3-Methoxy-5-(trifluoromethyl)pyridine include the oxidation of 3-methoxypyridine mediated by sulphate radicals, which has been investigated by flash photolysis of peroxodisulphate . Ortho lithiation of 3-methoxypyridine has also been studied using mesityllithium as the metalating base .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-5-(trifluoromethyl)pyridine are largely determined by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties are thought to contribute to the compound’s unique biological properties .

Scientific Research Applications

Agrochemicals

Scientific Field

Agriculture and Pesticide Chemistry

Application Summary

3-Methoxy-5-(trifluoromethyl)pyridine derivatives are extensively used in the synthesis of agrochemicals, particularly pesticides. These compounds are valued for their ability to enhance the physical-chemical properties of pesticides, contributing to the development of more effective and selective agrochemical products .

Methods of Application

The synthesis of these derivatives often involves the introduction of the trifluoromethylpyridine group into other molecules, which can be achieved through methods such as halogen exchange or building-block assembly. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is synthesized via direct chlorination and fluorination of 3-picoline .

Results and Outcomes

The use of these derivatives in agrochemicals has led to the development of products like chlorfluazuron, an insect growth regulator that inhibits larval stages of target insects. The demand for such TFMP derivatives has been steadily increasing, reflecting their importance in modern agricultural practices .

Pharmaceutical Industry

Scientific Field

Medicinal Chemistry

Application Summary

In the pharmaceutical industry, 3-Methoxy-5-(trifluoromethyl)pyridine derivatives are key components in the development of various drugs, including antivirals and antitumor agents. Their unique physicochemical properties contribute to the biological activity of these drugs .

Methods of Application

The derivatives are incorporated into drug molecules to improve their efficacy and selectivity. For example, tipranavir, an antiretroviral drug, contains a TFMP moiety that contributes to its potency against HIV .

Results and Outcomes

The inclusion of TFMP derivatives in drugs has resulted in improved therapeutic outcomes, such as enhanced potency and specificity. Currently, several pharmaceutical products containing TFMP derivatives have been approved, and many more are undergoing clinical trials .

Material Science

Scientific Field

Material Chemistry

Application Summary

TFMP derivatives are also explored in material science for the development of functional materials with unique properties, such as increased stability and reactivity .

Methods of Application

These derivatives are synthesized and incorporated into materials to modify their surface properties or to create new polymers with desired characteristics.

Results and Outcomes

The incorporation of TFMP derivatives into materials has led to the creation of novel materials with potential applications in various industries, although specific quantitative data on these materials are not readily available.

Environmental Science

Scientific Field

Environmental Chemistry

Application Summary

3-Methoxy-5-(trifluoromethyl)pyridine derivatives play a role in the development of environmentally friendly pesticides with reduced toxicity and increased biodegradability .

Methods of Application

The derivatives are used to synthesize pesticides that are more selective and less harmful to non-target species, thereby reducing environmental impact.

Results and Outcomes

The use of TFMP derivatives in environmentally safer pesticides contributes to sustainable agriculture practices, though detailed environmental impact assessments are ongoing.

Analytical Chemistry

Scientific Field

Analytical Method Development

Application Summary

In analytical chemistry, TFMP derivatives are utilized as intermediates in the synthesis of analytical reagents and standards .

Methods of Application

These compounds are synthesized and then used to prepare reagents that aid in the detection and quantification of various analytes in complex mixtures.

Results and Outcomes

The development of such reagents has improved the sensitivity and specificity of analytical methods, although specific examples and quantitative data are not specified in the available literature.

Biochemistry

Scientific Field

Biochemical Research

Application Summary

TFMP derivatives are investigated for their role in biochemical processes, such as enzyme inhibition or receptor interaction, which can lead to the discovery of new biochemical pathways or therapeutic targets .

Methods of Application

Derivatives are used in experimental procedures to study their interaction with biological molecules, utilizing techniques like binding assays or enzymatic activity measurements.

Results and Outcomes

Studies have shown that the inclusion of a TFMP group can significantly alter the biological activity of molecules, such as increasing the potency of enzyme inhibitors. However, detailed statistical analyses are proprietary to specific research studies.

This analysis provides a snapshot of the diverse applications of 3-Methoxy-5-(trifluoromethyl)pyridine derivatives across various scientific fields, highlighting their significance in research and industry. The detailed methods and outcomes are based on the synthesis and application strategies employed in each field, demonstrating the compound’s versatility and potential for future discoveries.

Veterinary Medicine

Scientific Field

Veterinary Pharmacology

Application Summary

In veterinary medicine, TFMP derivatives are used in the formulation of drugs for animals. These compounds enhance the efficacy and safety profile of veterinary medications .

Methods of Application

The derivatives are incorporated into veterinary drugs to improve pharmacokinetics and pharmacodynamics. For example, they may be used to increase the bioavailability of a drug in animal tissues.

Results and Outcomes

TFMP derivatives have been included in approved veterinary products, showing positive results in treating animal diseases. However, specific quantitative data and statistical analyses are typically proprietary.

Functional Materials

Scientific Field

Advanced Material Development

Application Summary

TFMP derivatives contribute to the development of advanced functional materials with improved performance characteristics, such as enhanced thermal stability and chemical resistance .

Methods of Application

These derivatives are synthesized and integrated into materials to modify their properties, which can be measured using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Results and Outcomes

The integration of TFMP derivatives into materials has resulted in the creation of advanced materials with potential applications in electronics, coatings, and other industries.

Neuropharmacology

Scientific Field

Neuropharmacology

Application Summary

TFMP derivatives are investigated for their potential effects on neurological pathways and disorders. They are particularly studied for their role in modulating neurotransmitter systems .

Methods of Application

Derivatives are used in experimental models to study their effects on neurotransmitter uptake and receptor binding, employing techniques like radioligand binding assays.

Results and Outcomes

Studies have indicated that TFMP derivatives can significantly affect neurotransmitter systems, such as enhancing the potency of serotonin uptake inhibitors. However, detailed outcomes are subject to ongoing research.

Crop Protection

Scientific Field

Agricultural Chemistry

Application Summary

TFMP derivatives are crucial in the synthesis of crop protection products, aiding in the fight against pests and diseases that affect crop yield .

Methods of Application

These derivatives are used to create pesticides that are more effective and environmentally friendly. The synthesis process often involves complex chemical reactions, including halogen exchange and aromatic nuclear chlorination.

Results and Outcomes

The use of TFMP derivatives in crop protection has led to the development of new pesticides, such as chlorfluazuron, which acts as an insect growth regulator, inhibiting the growth of target insects at their larval stages .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

TFMP derivatives serve as intermediates in organic synthesis, enabling the construction of complex organic molecules with diverse functionalities .

Methods of Application

The derivatives are used in various synthetic routes, including cross-coupling reactions and nucleophilic substitutions, to build larger organic structures.

Results and Outcomes

The application of TFMP derivatives in organic synthesis has expanded the chemist’s toolkit, allowing for the creation of novel compounds with potential applications in multiple fields.

Chemical Engineering

Scientific Field

Chemical Process Development

Application Summary

In chemical engineering, TFMP derivatives are involved in the optimization of chemical processes, such as improving reaction yields and reducing by-products .

Safety And Hazards

3-Methoxy-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The demand for TFMP derivatives, including 3-Methoxy-5-(trifluoromethyl)pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-6-2-5(3-11-4-6)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMPCZHJJWTOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(trifluoromethyl)pyridine

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-trifluoromethylpyridin (2.25 g 10 mmol, prepared as described in Eur. J. Org. Chem. 2002, 327-330, in DMF was added sodium methoxide (0.8 g, 15 mmol). The resultant solution is stirred for 20 hours at 40° C. The title compound is obtained after evaporation of the solvent under vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Abdiaj, C Bottecchia, J Alcazar, T Noёl - Synthesis, 2017 - thieme-connect.com
We report a continuous-flow protocol for the trifluoromethylation of arenes, heteroarenes, and benzofused heterocycles. This photoredox methodology relies on the use of solid sodium …
Number of citations: 49 www.thieme-connect.com
I Abdiaj - 2018 - helvia.uco.es
As mentioned in the general introduction (Chapter 1), light has long been recognized as a valuable tool for performing efficient organic reactions. It allows access to complex molecules …
Number of citations: 0 helvia.uco.es

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